molecular formula C11H8N2O3 B2712658 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 694507-52-3

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B2712658
CAS No.: 694507-52-3
M. Wt: 216.196
InChI Key: LCCZBCRICIYZCV-UHFFFAOYSA-N
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Scientific Research Applications

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of chromone derivatives with hydrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction vessels to ensure consistent product quality. The reaction conditions are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromeno-pyrazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCZBCRICIYZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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